![molecular formula C25H21Cl2N3O3S B12633404 2-[3-(4-chlorobenzyl)-1-(4-methoxyphenyl)-5-oxo-2-thioxoimidazolidin-4-yl]-N-(4-chlorophenyl)acetamide](/img/structure/B12633404.png)
2-[3-(4-chlorobenzyl)-1-(4-methoxyphenyl)-5-oxo-2-thioxoimidazolidin-4-yl]-N-(4-chlorophenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[3-(4-chlorobenzyl)-1-(4-methoxyphenyl)-5-oxo-2-thioxoimidazolidin-4-yl]-N-(4-chlorophenyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes chlorobenzyl, methoxyphenyl, and thioxoimidazolidinyl groups, making it an interesting subject for research in chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(4-chlorobenzyl)-1-(4-methoxyphenyl)-5-oxo-2-thioxoimidazolidin-4-yl]-N-(4-chlorophenyl)acetamide typically involves multiple steps, including the formation of intermediate compounds. The process may start with the preparation of 4-chlorobenzyl chloride and 4-methoxyphenyl isocyanate, followed by their reaction with other reagents to form the desired product. Reaction conditions such as temperature, solvent, and catalysts play a crucial role in the efficiency and yield of the synthesis.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for large-scale operations, and ensuring the purity and consistency of the final product. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance production efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
2-[3-(4-chlorobenzyl)-1-(4-methoxyphenyl)-5-oxo-2-thioxoimidazolidin-4-yl]-N-(4-chlorophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different products, depending on the oxidizing agents and conditions used.
Reduction: Reduction reactions can modify the functional groups within the compound, leading to the formation of new derivatives.
Substitution: Substitution reactions, such as nucleophilic or electrophilic substitution, can introduce new functional groups into the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are critical for achieving the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxygenated derivatives, while substitution reactions can introduce new functional groups, altering the compound’s properties.
Applications De Recherche Scientifique
2-[3-(4-chlorobenzyl)-1-(4-methoxyphenyl)-5-oxo-2-thioxoimidazolidin-4-yl]-N-(4-chlorophenyl)acetamide has several scientific research applications, including:
Chemistry: The compound’s unique structure makes it a valuable subject for studying reaction mechanisms and developing new synthetic methodologies.
Biology: Researchers may explore the compound’s biological activity, including its potential as an enzyme inhibitor or receptor ligand.
Medicine: The compound could be investigated for its therapeutic potential, such as its ability to modulate specific biological pathways or its efficacy in treating certain diseases.
Industry: The compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism by which 2-[3-(4-chlorobenzyl)-1-(4-methoxyphenyl)-5-oxo-2-thioxoimidazolidin-4-yl]-N-(4-chlorophenyl)acetamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to specific biological outcomes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 2-[3-(4-chlorobenzyl)-1-(4-methoxyphenyl)-5-oxo-2-thioxoimidazolidin-4-yl]-N-(4-chlorophenyl)acetamide include:
- 4-chlorobenzyl isocyanate
- 4-methoxyphenyl isocyanate
- 4-chlorophenyl isocyanate
Uniqueness
What sets this compound apart from similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C25H21Cl2N3O3S |
|---|---|
Poids moléculaire |
514.4 g/mol |
Nom IUPAC |
N-(4-chlorophenyl)-2-[3-[(4-chlorophenyl)methyl]-1-(4-methoxyphenyl)-5-oxo-2-sulfanylideneimidazolidin-4-yl]acetamide |
InChI |
InChI=1S/C25H21Cl2N3O3S/c1-33-21-12-10-20(11-13-21)30-24(32)22(14-23(31)28-19-8-6-18(27)7-9-19)29(25(30)34)15-16-2-4-17(26)5-3-16/h2-13,22H,14-15H2,1H3,(H,28,31) |
Clé InChI |
CBXCBXQYRFEHCO-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)N2C(=O)C(N(C2=S)CC3=CC=C(C=C3)Cl)CC(=O)NC4=CC=C(C=C4)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


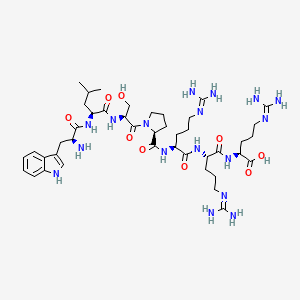

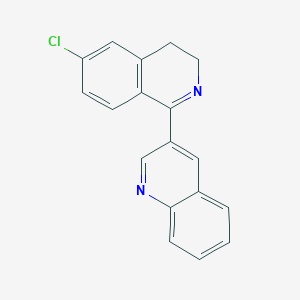
![N-[2-(Cyclohex-1-en-1-yl)ethyl]cyclohex-2-en-1-amine](/img/structure/B12633336.png)
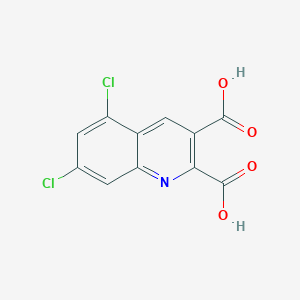

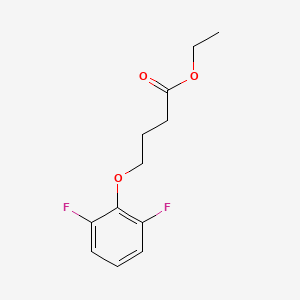
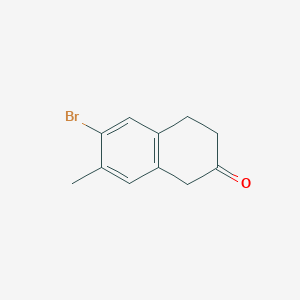
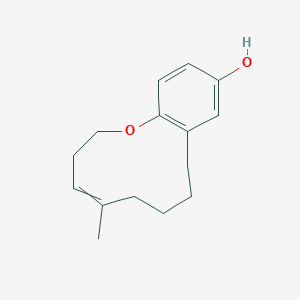
![6-(4-Methoxypyridin-3-yl)-2-(2-methoxypyrimidin-5-yl)-4-morpholin-4-ylfuro[3,2-d]pyrimidine](/img/structure/B12633372.png)
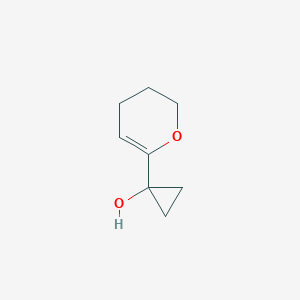
![[5-(3-Pethoxyphenyl)isoxazol-3-yl]acetonitrile](/img/structure/B12633390.png)
![Benzoic acid, 4-(6-chloro-3-cyano-1H-pyrrolo[2,3-b]pyridin-1-yl)-](/img/structure/B12633397.png)
![2-(4-Nitrophenyl)-8-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B12633420.png)
